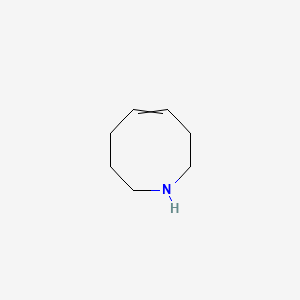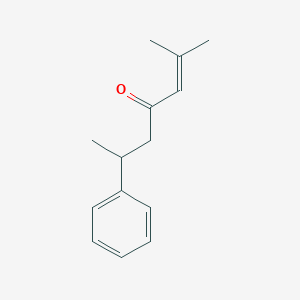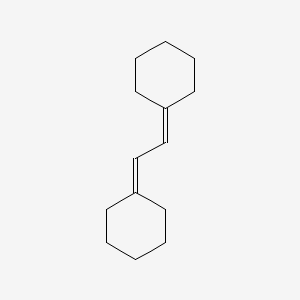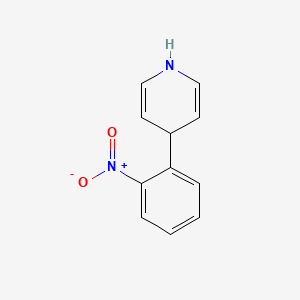
Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-: is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant biological and pharmacological activities. This compound is particularly notable for its structural features, which include a pyridine ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- typically involves the Hantzsch pyridine synthesis. This method is a multi-component reaction that includes the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. The reaction conditions often involve heating the mixture to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .
作用机制
The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .
相似化合物的比较
Nifedipine: A well-known calcium channel blocker with similar structural features.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Known for its vasodilatory effects.
Uniqueness: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- stands out due to its specific nitrophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
53055-11-1 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)-1,4-dihydropyridine |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H |
InChI 键 |
ZKTPUEBHSQHTQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methylsulfanium chloride](/img/structure/B14630372.png)
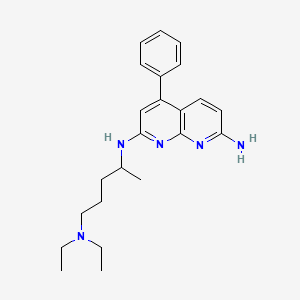
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
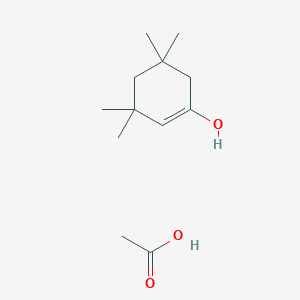

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
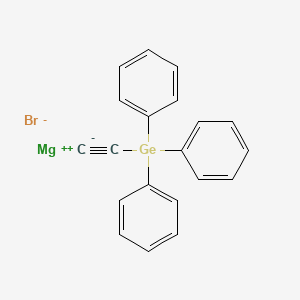
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
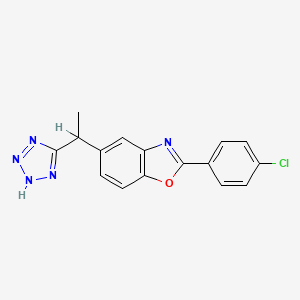
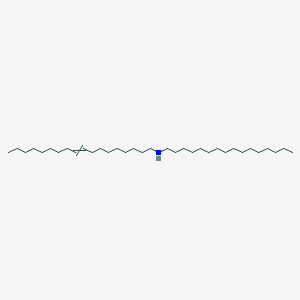
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
